molecular formula C10H12N2 B1265451 2-(Dimethylamino)-2-phenylacetonitrile CAS No. 827-36-1

2-(Dimethylamino)-2-phenylacetonitrile

Cat. No. B1265451
CAS RN: 827-36-1
M. Wt: 160.22 g/mol
InChI Key: PAGHXXKYFBGJEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Dimethylamino)-2-phenylacetonitrile and related compounds often involves reactions of organic anions with acetylenes under basic conditions. A simple synthesis method produces substituted mono and diketones through the reactions of 2-(dialkylamino)arylacetonitriles with acetylenes, showcasing the versatility of this compound in synthesizing complex molecules (Zdrojewski & Jończyk, 1990).

Molecular Structure Analysis

The molecular structure of novel derivatives of 2-(Dimethylamino)-2-phenylacetonitrile has been characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy. DFT and TD-DFT calculations have been utilized to analyze the molecular geometry, revealing insights into the electronic properties and composition of these molecules (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

2-(Dimethylamino)-2-phenylacetonitrile undergoes various chemical reactions, including mono-C-methylation with dimethyl carbonate, showcasing its utility in synthesizing 2-arylpropionic acids, a class of compounds with significant chemical interest (Tundo, Selva, & Bomben, 2003).

Physical Properties Analysis

The physical properties of 2-(Dimethylamino)-2-phenylacetonitrile derivatives have been explored through solvatochromic behavior studies. Such analyses provide valuable information on the solvent-dependent optical properties of these compounds, contributing to our understanding of their applications in materials science (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(Dimethylamino)-2-phenylacetonitrile, such as reactivity and interaction with various reagents, are critical for its application in synthetic chemistry. Studies on its reactions with phenylisocyanate, for example, have expanded our understanding of its chemical behavior and potential applications in producing imidazolidinedione derivatives (Seckinger, 1980).

Scientific Research Applications

1. Inhibition of Pathogenic Bacteria

  • Application Summary: PDMAEMA has been used to inhibit the growth of harmful Gram-negative and Gram-positive bacteria .
  • Methods of Application: The study involved the fabrication of a PDMAEMA-EDMA nanogel through free-radical polymerization . The nanogel was then tested for its antimicrobial effect .
  • Results: The study found that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

2. Controlled Pyraclostrobin Release

  • Application Summary: A pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with DMAEMA as the vinyl monomer . This was used for the controlled release of pyraclostrobin, a pesticide .
  • Methods of Application: An emulsion chemical cross-linking method was used to fabricate pyraclostrobin microcapsules .
  • Results: The pyraclostrobin-loaded microcapsules showed pH-and thermo-responsive release . Microcapsulation improved the photostability of pyraclostrobin under ultraviolet light irradiation .

Safety And Hazards

The safety and hazards associated with DMAEMA-based polymers can vary depending on the specific compound and its usage. For example, 2-Dimethylaminoethanol, a related compound, is classified as flammable, toxic if inhaled, harmful if swallowed or in contact with skin, and may cause respiratory irritation .

Future Directions

Research on DMAEMA-based polymers is ongoing, with potential applications in areas such as drug delivery, gene therapy, and nanoreactors . For example, pH- and temperature-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with DMAEMA as the vinyl monomer .

properties

IUPAC Name

2-(dimethylamino)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGHXXKYFBGJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290345
Record name α-(Dimethylamino)benzeneacetonitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-phenylacetonitrile

CAS RN

827-36-1
Record name α-(Dimethylamino)benzeneacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, (dimethylamino)phenyl-
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Record name 827-36-1
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Record name α-(Dimethylamino)benzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetonitrile, (dimethylamino)phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Jonczyk, A Kwast, M Makosza - The Journal of Organic …, 1979 - ACS Publications
Reactions of organic anions. 89. Reactions of carbon tetrachloride with carbon acids in catalytic two-phase system Page 1 1192 J. Org. Chem., Vol. No. Communications (2) H.-S. …
Number of citations: 28 pubs.acs.org
M Kazemnejadi, SA Alavi G… - Applied …, 2020 - Wiley Online Library
Cu(II) Schiff base complex supported on Fe 3 O 4 @SiO 2 nanoparticles was employed as a magnetic nanocatalyst (nanocomposite) with a phase transfer functionality for the one‐pot …
Number of citations: 11 onlinelibrary.wiley.com
Y Ding, S Luo, L Ma, J An - The Journal of Organic Chemistry, 2019 - ACS Publications
A general protocol for the reductive cleavage of unactivated carbon–cyano bonds in aliphatic nitriles has been achieved under single-electron-transfer conditions using Na/15-crown-5/…
Number of citations: 18 pubs.acs.org
J Caburet, B Boucherle, S Bourdillon… - European Journal of …, 2022 - Elsevier
Hydrolysis of β-lactam drugs, a major class of antibiotics, by serine or metallo-β-lactamases (SBL or MBL) is one of the main mechanisms for antibiotic resistance. New Delhi Metallo-β-…
Number of citations: 5 www.sciencedirect.com
山川豊 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
N, N-Dimethyl-1, 2-diphenylethylamine derivatives possessing various kinds of substituent in the 4-position of the benzene ring at 2-position of ethylamine, and their toxicity and …
Number of citations: 2 www.jstage.jst.go.jp
荻生規矩夫, 藤村一, 山川豊 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
In order to clarify the relationship between chemical structure and analgesic action, the structure of morphine was simplified and 1, 2-diphenylethylamine derivatives were taken up. …
Number of citations: 2 www.jstage.jst.go.jp

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